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AMG 900 is a potent and selective, orally bioavailable pan-Aurora kinase inhibitor that has
been investigated as a potential therapeutic agent for various cancers.[1][2][3] Understanding
its pharmacokinetic (PK) and oral bioavailability is crucial for its development and clinical
application. This technical guide provides a comprehensive overview of the preclinical and
clinical pharmacokinetic properties of AMG 900, methods for its evaluation, and its mechanism
of action.

In Vitro and In Vivo Pharmacokinetics

AMG 900 has been characterized through a series of in vitro and in vivo studies in preclinical
species to predict its human pharmacokinetic profile.[1][4]

In Vitro Characteristics

In vitro studies have revealed that AMG 900 is rapidly metabolized in liver microsomes across
different species.[1][4] It is highly bound to plasma proteins, with a binding percentage greater
than 99%.[4][5] Despite being a weak substrate for P-glycoprotein (Pgp), it demonstrates good
passive permeability.[1][4]
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Parameter Observation Species

) Rapidly metabolized in liver
Metabolism ) Mouse, Rat
microsomes.[1][4]

Mouse, Rat, Dog, Monkey,

Plasma Protein Binding >99%][4][5]
Human

N Good passive permeability, N
Permeability Not specified
weak Pgp substrate.[1][4]

) Similar across concentrations -
Blood-to-Plasma Ratio Not specified
tested.[4]

Preclinical Pharmacokinetics in Animal Models

Following intravenous and oral administration in preclinical species, AMG 900 generally
exhibited low to moderate clearance and a small volume of distribution.[1][6] The terminal
elimination half-life was relatively short, ranging from 0.6 to 2.4 hours.[1][7] Oral absorption was
good in fasted animals, with bioavailability ranging from 31% to 107%.[1][7] The presence of
food was found to affect the rate of absorption in rats and the extent of absorption in dogs.[1][7]
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Human Pharmacokinetics and Clinical Studies

Based on preclinical data, the human plasma clearance of AMG 900 was predicted to be low,
at 27.3 mL/h/kg, with a predicted volume of distribution at steady state of 93.9 mL/kg.[1][7]

A Phase 1 clinical trial in patients with advanced solid tumors showed that AMG 900 was
rapidly absorbed with a fast clearance, supporting once-daily dosing.[2] Another Phase 1 study
in patients with acute myeloid leukemia utilized a validated liquid chromatography-tandem
mass spectroscopy method for measuring AMG 900 concentrations in blood samples.[8]
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Experimental Protocols
In Vitro Metabolism

The metabolic stability of AMG 900 was assessed using liver microsomes from various
species. The intrinsic clearance (CLint) was determined, with values ranging from 130
puL/min/mg in mouse liver microsomes to 430 puL/min/mg in rat liver microsomes.[4][5] Gender
differences in metabolism were observed in rats, with male rats primarily showing hydroxylation
and subsequent sulfate conjugation, while female rats favored oxidation of the thiophene ring's
methyl group followed by conjugation to an acyl glucuronide.[3] This difference was attributed
to gender-specific CYP450 isoforms.[3]

In Vivo Pharmacokinetic Studies in Animals

Single-dose pharmacokinetic studies were conducted in mice, rats, dogs, and monkeys.[6]
Following intravenous and oral administration, plasma samples were collected at various time
points and analyzed by LC-MS/MS to determine the concentrations of AMG 900.[6] Non-
compartmental analysis was used to calculate key pharmacokinetic parameters.[6] In some
studies, mice bearing human tumor xenografts were used to establish a pharmacokinetic-
pharmacodynamic (PK-PD) relationship.[9]

Mechanism of Action: Aurora Kinase Inhibition

AMG 900 is a pan-inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis.
[7][9] Inhibition of Aurora B, in particular, leads to the suppression of histone H3
phosphorylation, a critical event for chromosome condensation and segregation.[9][10] This
disruption of mitotic progression ultimately results in aborted cell division and apoptosis in
cancer cells.[7]
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Caption: Mechanism of action of AMG 900 as a pan-Aurora kinase inhibitor.

Pharmacokinetic Study Workflow

The evaluation of AMG 900's pharmacokinetics follows a standard drug development workflow,
beginning with in vitro assays and progressing through preclinical animal studies to clinical
trials in humans.
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Caption: General workflow for pharmacokinetic evaluation of AMG 900.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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